molecular formula C18H16BrN3O3 B11337945 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

Cat. No.: B11337945
M. Wt: 402.2 g/mol
InChI Key: POVFIGBIKXRCIO-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a propoxybenzamide moiety

Preparation Methods

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable precursor, such as a hydrazide, with a nitrile oxide under appropriate conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent.

    Attachment of the propoxybenzamide moiety: This can be done by reacting the intermediate compound with a propoxybenzoyl chloride in the presence of a base, such as triethylamine.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

InChI

InChI=1S/C18H16BrN3O3/c1-2-10-24-15-5-3-4-13(11-15)18(23)20-17-16(21-25-22-17)12-6-8-14(19)9-7-12/h3-9,11H,2,10H2,1H3,(H,20,22,23)

InChI Key

POVFIGBIKXRCIO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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